![molecular formula C6H2Cl3NO B3034395 3,6-Dichloropyridine-2-carbonyl chloride CAS No. 16866-53-8](/img/structure/B3034395.png)
3,6-Dichloropyridine-2-carbonyl chloride
Overview
Description
3,6-Dichloropyridine-2-carbonyl chloride is a chemical compound that is related to various pyridine derivatives with potential applications in chemical synthesis and pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemistry of chlorinated pyridines and their reactivity.
Synthesis Analysis
The synthesis of related chlorinated pyridine compounds involves various chemical reactions. For instance, the synthesis of a pyridine derivative was achieved by reacting 2-{(2-aminophenylimino)methyl}phenol with pyridine-2,6-dicarbonyl dichloride, indicating the reactivity of dichloropyridine carbonyl chlorides with amines . Another study describes the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds starting from 2,3-dichloropyridine, which was transformed through a series of reactions including hydrazining and ester-bromination .
Molecular Structure Analysis
The molecular structure of chlorinated pyridine derivatives is characterized by the presence of chlorine atoms and other functional groups attached to the pyridine ring. For example, the crystal structure of a dihydropyridine derivative was determined using X-ray diffraction, revealing the orientation of chlorine atoms and the overall geometry of the molecule . Similarly, the molecular structure of a dichlorothiophene-pyridine compound was elucidated using spectroscopic methods and X-ray crystallography, showing the dihedral angles between the planes of the pyridine ring and the substituents .
Chemical Reactions Analysis
Chlorinated pyridine compounds can undergo various chemical reactions. The study on 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, showed that it can degrade under photolytic conditions, leading to the formation of several degradation products . Another compound, 3-(dichloroacetyl)chromone, reacts with electron-rich amino-heterocycles to yield fused pyridines with a dichloro substituent at the alpha position of the pyridine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridine derivatives can be inferred from their molecular structure and reactivity. For instance, the polymorphism of a pyridine derivative was studied, showing that different solvents can affect the geometry, vibrational frequencies, total energies, and dipole moments of the compound . The crystal structure analysis provides information on intermolecular interactions, such as hydrogen bonding and pi-pi interactions, which can influence the physical properties of these compounds .
Scientific Research Applications
Synthesis of Novel Compounds
3,6-Dichloropyridine-2-carbonyl chloride is used in the synthesis of various novel compounds. For instance, Yang Yun-shang (2011) utilized 2,3-dichloropyridine to synthesize 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds, demonstrating its utility in creating new chemical structures (Yang Yun-shang, 2011).
Organopalladium(II) Complexes
In the field of organometallic chemistry, Isobe et al. (1986) reported the use of 2,6-dichloropyridine in forming organopalladium(II) complexes. These complexes have been shown to catalyze cross-coupling reactions, highlighting the reactivity and utility of dichloropyridine derivatives in catalysis (Isobe, K., Nanjo, K., Nakamura, Y., & Kawaguchi, S., 1986).
Photochemical and Photocatalytic Studies
Žabar et al. (2016) focused on 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, which is structurally similar to 3,6-dichloropyridine-2-carbonyl chloride. Their study provided insights into the photolytic degradation mechanism and photocatalytic efficiency of these compounds (Žabar, R., Sarakha, M., Lebedev, A., Polyakova, O., & Trebše, P., 2016).
Fungicidal Activity
Kong Xiao-lin (2013) synthesized 1-(3-chloropyridin-2-yl)-5-difluoromethyl-1H-pyrazole-4-carbonyl chloride using 2,3-dichloropyridine and evaluated its fungicidal activity. This study indicates the potential application of dichloropyridine derivatives in agriculture as fungicides (Kong Xiao-lin, 2013).
Catalytic Applications
Dey et al. (2014) explored the synthesis of chloro-ruthenium complexes with carbonyl and N-(aryl)pyridine-2-aldimines as ligands, demonstrating the use of dichloropyridine derivatives in catalysis, particularly in C–C cross-coupling reactions (Dey, B. K., Dutta, J., Drew, M., & Bhattacharya, S., 2014).
Safety and Hazards
properties
IUPAC Name |
3,6-dichloropyridine-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKPANQCIFHPMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275849 | |
Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16866-53-8 | |
Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16866-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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